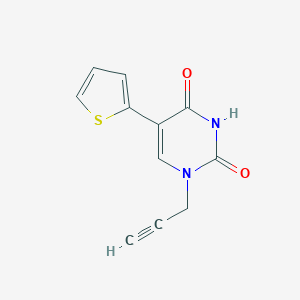
1-(prop-2-yn-1-yl)-5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(prop-2-yn-1-yl)-5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a propynyl group at the first position and a thiophenyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(prop-2-yn-1-yl)-5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through the condensation of appropriate aldehydes and amines.
Substitution Reactions: The propynyl group is introduced via a substitution reaction using propargyl bromide in the presence of a base such as potassium carbonate.
Thiophene Introduction: The thiophenyl group is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(prop-2-yn-1-yl)-5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The thiophenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted thiophenyl derivatives.
科学的研究の応用
1-(prop-2-yn-1-yl)-5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-tubercular agent.
Material Science: Used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 1-(prop-2-yn-1-yl)-5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of enzymes critical for the survival of pathogens. The propynyl and thiophenyl groups contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(prop-2-yn-1-yl)-5-phenylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a phenyl group instead of a thiophenyl group.
1-(prop-2-yn-1-yl)-5-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a furan group instead of a thiophenyl group.
Uniqueness
1-(prop-2-yn-1-yl)-5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the thiophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs with phenyl or furan groups.
特性
分子式 |
C11H8N2O2S |
|---|---|
分子量 |
232.26 g/mol |
IUPAC名 |
1-prop-2-ynyl-5-thiophen-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8N2O2S/c1-2-5-13-7-8(9-4-3-6-16-9)10(14)12-11(13)15/h1,3-4,6-7H,5H2,(H,12,14,15) |
InChIキー |
KPVVUKFNTKEMNV-UHFFFAOYSA-N |
正規SMILES |
C#CCN1C=C(C(=O)NC1=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


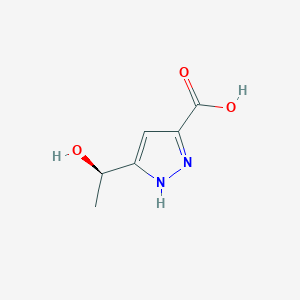

![1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one](/img/structure/B14888486.png)
![(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14888490.png)

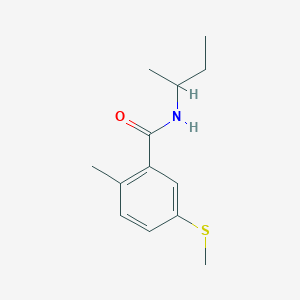

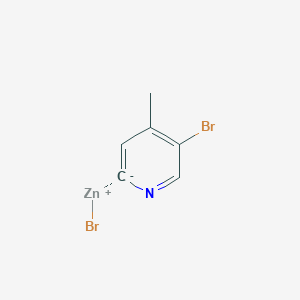
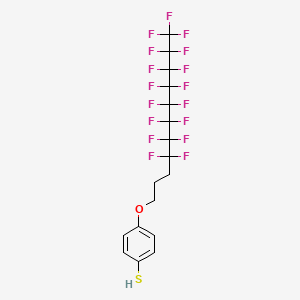
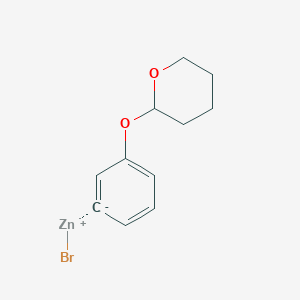
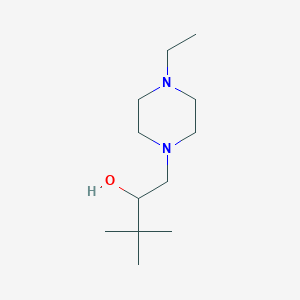
![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
